1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
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Overview
Description
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a heterocyclic compound that features a quinazoline core structure
Preparation Methods
The synthesis of 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with furfural, followed by cyclization and thiolation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydro derivatives.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Scientific Research Applications
1-(2-Furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in desired biological outcomes .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2-furylmethyl)-2-phenyl-5,6,7,8-tetrahydro-4(1H)-quinazolinethione stands out due to its unique structural features and reactivity. Similar compounds include:
2-Phenylquinazoline: Lacks the furylmethyl group, resulting in different chemical properties and biological activities.
4(1H)-Quinazolinethione: Without the phenyl and furylmethyl substituents, it exhibits distinct reactivity patterns.
Furfurylamine derivatives: These compounds share the furylmethyl group but differ in the core structure, leading to varied applications and mechanisms of action.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c23-19-16-10-4-5-11-17(16)21(13-15-9-6-12-22-15)18(20-19)14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYZHGZAMIQYFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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